(2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
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Description
(2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
GNF-PF-1788, also known as (2E,5Z)-5-(4-(dimethylamino)benzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one, is a compound that has been studied for its antimalarial properties It is known that the compound kills both blood- and sexual-stagePlasmodium falciparum parasites .
Mode of Action
It has been suggested that GNF-PF-1788 may have a different mechanism of action than the direct inhibition of cytochrome bc1 .
Biochemical Pathways
It is known that the compound has an effect onPlasmodium falciparum parasites
Result of Action
It is known that the compound is effective against Plasmodium falciparum parasites
Action Environment
It is known that environmental factors can have a significant impact on the effectiveness of various compounds
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-21(2)14-7-3-12(4-8-14)11-16-17(23)20-18(24-16)19-13-5-9-15(22)10-6-13/h3-11,22H,1-2H3,(H,19,20,23)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEILOGFOMOOHH-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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